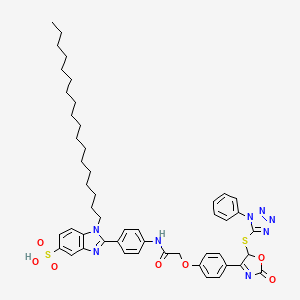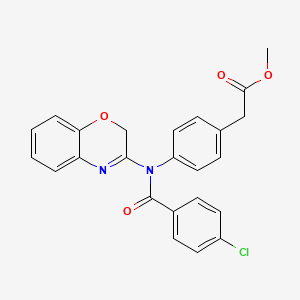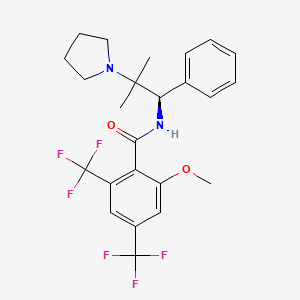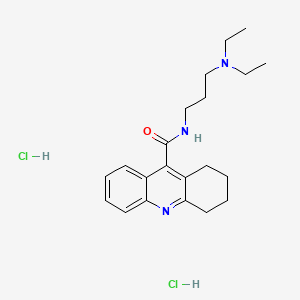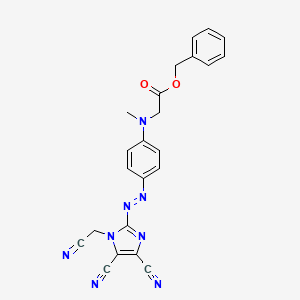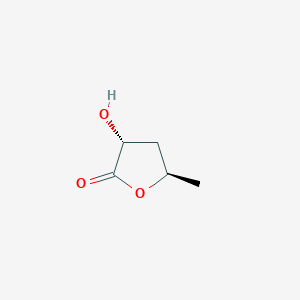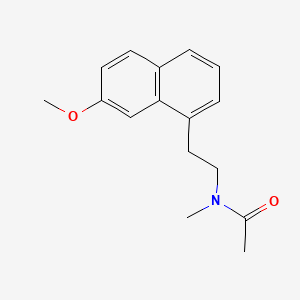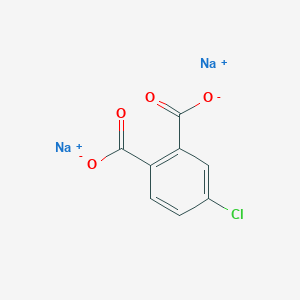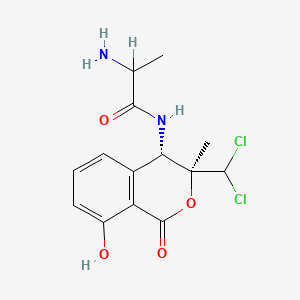
4a,6-Diene-bactobolin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4a,6-Diene-bactobolin is a cytotoxic, polyketide-peptide and antitumor antibiotic. It was discovered in 1979 and has the molecular formula C14H20Cl2N2O6 .
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of 4a,6-Diene-bactobolin involves several key steps. One efficient strategy reported involves the preparation of glyoxylate from cyclohexenol using the Emmons-Kornblum procedure . This is followed by a series of reactions to construct the complex structure of this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Burkholderia thailandensis . The biosynthetic pathway of this compound has been well-studied, and genetic engineering techniques are often employed to enhance yield and purity .
化学反应分析
Types of Reactions: 4a,6-Diene-bactobolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield hydroxylated derivatives, while reduction reactions can produce dechlorinated compounds .
科学研究应用
4a,6-Diene-bactobolin has a wide range of scientific research applications:
作用机制
相似化合物的比较
Actinobolin: Another polyketide-peptide antibiotic with similar cytotoxic properties.
Bactobolin A: A closely related compound with a similar mechanism of action.
Uniqueness: 4a,6-Diene-bactobolin is unique due to its specific binding site on the bacterial ribosome and its potent cytotoxic activity . Unlike other similar compounds, it has shown enhanced antitumor activity and a broader spectrum of antibacterial activity .
属性
CAS 编号 |
142429-36-5 |
|---|---|
分子式 |
C14H16Cl2N2O4 |
分子量 |
347.2 g/mol |
IUPAC 名称 |
2-amino-N-[(3S,4S)-3-(dichloromethyl)-8-hydroxy-3-methyl-1-oxo-4H-isochromen-4-yl]propanamide |
InChI |
InChI=1S/C14H16Cl2N2O4/c1-6(17)11(20)18-10-7-4-3-5-8(19)9(7)12(21)22-14(10,2)13(15)16/h3-6,10,13,19H,17H2,1-2H3,(H,18,20)/t6?,10-,14-/m0/s1 |
InChI 键 |
DDMYCIQDOLKAAA-FHOUQSSTSA-N |
手性 SMILES |
CC(C(=O)N[C@H]1C2=C(C(=CC=C2)O)C(=O)O[C@]1(C)C(Cl)Cl)N |
规范 SMILES |
CC(C(=O)NC1C2=C(C(=CC=C2)O)C(=O)OC1(C)C(Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


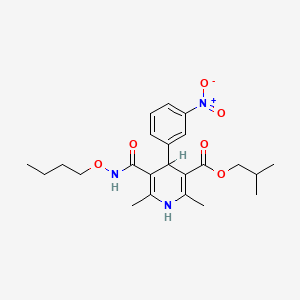

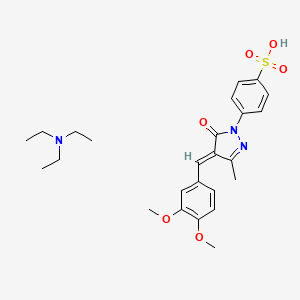
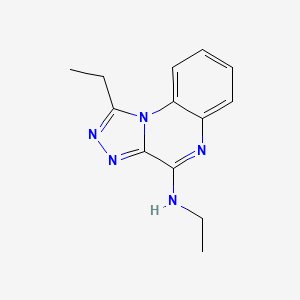
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)

